3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Overview
Description
3-amino-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.20352765 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds includes the synthesis of various quinolin-2 (1H)-one derivatives, which have been explored for their potential antiallergic activity. For instance, a study conducted by Suzuki et al. demonstrated the synthesis of 3-amino-4-hydroxyquinolin-2 (1H)-one compounds through a reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis. The alkylation of oxazoloquinolin-4 (5H)-ones, intermediates of the aminocarbostyrils, and the acylation of aminocarbostyrils were also investigated, showcasing the versatility of these compounds in chemical synthesis (Suzuki et al., 1977).
Biological Applications and Potential Uses
Cytotoxic Activity and Antitumor Agents : Research on dihydrothienoquinolinones has led to the identification of compounds with potent cytotoxic activity. Bolognese et al. designed antiproliferative compounds based on a molecular model, which showed significant in vitro cytotoxic activity against human neoplastic cell lines. The study highlighted the importance of DNA intercalating capability and the position of the pendant phenyl ring in enhancing the cytotoxic activity of these compounds, suggesting their potential use as anticancer agents (Bolognese et al., 2004).
Chemical Sensing and Imaging : Another area of application is in chemical sensing and imaging. Hazra et al. synthesized two positional isomers based on quinoline, which were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions. These compounds showed distinct color changes observable by the naked eye and were used for living cell imaging studies, indicating their potential for biochemical sensing and imaging applications (Hazra et al., 2018).
Properties
IUPAC Name |
3-amino-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-6-16-21-17(11-27(2,3)12-18(21)31)29-25-22(16)23(28)24(35-25)26(32)30-8-7-14-9-19(33-4)20(34-5)10-15(14)13-30/h9-10H,6-8,11-13,28H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEQEAYRZSXANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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